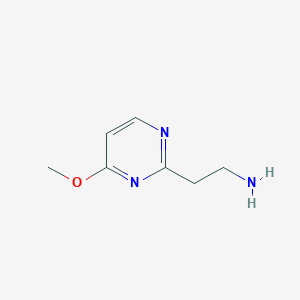
2-(4-Methoxypyrimidin-2-YL)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxypyrimidin-2-YL)ethan-1-amine is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
The molecular formula of 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine is C_8H_10N_2O, with a molar mass of approximately 150.18 g/mol. Its structure features a pyrimidine ring substituted with a methoxy group, which is crucial for its biological activity.
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various Gram-positive and Gram-negative bacteria at concentrations as low as 200 µg/mL .
- Anticancer Properties : The compound has been investigated for its potential anticancer mechanisms. In vitro studies revealed that it could induce apoptosis in cancer cells, activating intrinsic apoptotic pathways .
2. Biological Studies
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that are overexpressed in certain cancers. This inhibition can disrupt cancer cell proliferation and survival pathways .
- Neuroprotective Effects : Preliminary findings suggest that derivatives of this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease research .
3. Material Science
- Polymer Development : The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing the material's properties for use in drug delivery systems or as coatings with antimicrobial properties .
Case Study 1: Antimicrobial Evaluation
A comprehensive evaluation was conducted on a series of pyrimidine derivatives, including this compound. The study found that these compounds exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
Case Study 2: Anticancer Mechanisms
In a recent investigation into the anticancer mechanisms of pyrimidine derivatives, it was found that this compound induced apoptosis in human cancer cell lines. The study utilized flow cytometry to measure cell viability and apoptosis markers, confirming significant cytotoxic effects at concentrations above 10 µM.
Data Tables
| Application Area | Findings |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; MICs between 50–200 µg/mL |
| Anticancer Properties | Induces apoptosis in cancer cells; significant cytotoxicity observed at >10 µM |
| Enzyme Inhibition | Inhibits overexpressed enzymes in cancer pathways |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress |
| Material Science | Potential use in drug delivery systems and antimicrobial coatings |
特性
CAS番号 |
944899-23-4 |
|---|---|
分子式 |
C7H11N3O |
分子量 |
153.18 |
IUPAC名 |
2-(4-methoxypyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C7H11N3O/c1-11-7-3-5-9-6(10-7)2-4-8/h3,5H,2,4,8H2,1H3 |
InChIキー |
JNGLFUNIUKIGHZ-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC=C1)CCN |
正規SMILES |
COC1=NC(=NC=C1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















